Metiamide

描述

This compound is an H-2 receptor antagonist derived from burimamide. It was an intermediate product on the path to developing cimetidine.

This compound is a small molecule drug with a maximum clinical trial phase of II.

A histamine H2 receptor antagonist that is used as an anti-ulcer agent.

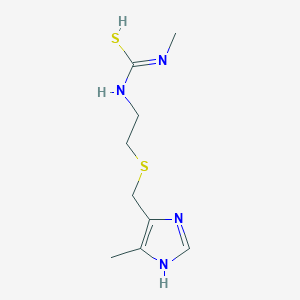

Structure

3D Structure

属性

IUPAC Name |

1-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4S2/c1-7-8(13-6-12-7)5-15-4-3-11-9(14)10-2/h6H,3-5H2,1-2H3,(H,12,13)(H2,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBPLBWLMYGIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CSCCNC(=S)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188390 | |

| Record name | Metiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34839-70-8 | |

| Record name | Metiamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34839-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metiamide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034839708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metiamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08805 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METIAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metiamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K7670861M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Metiamide on Parietal Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metiamide, a pioneering histamine H2 receptor antagonist, played a crucial role in the development of anti-ulcer therapies. This technical guide provides a comprehensive overview of this compound's mechanism of action on gastric parietal cells. It delves into the molecular signaling pathways, presents quantitative data on its pharmacological activity, and offers detailed experimental protocols for its study. Through a combination of in-depth explanations, structured data, and visual diagrams, this document serves as a valuable resource for professionals in pharmacology and drug development.

Introduction

Gastric acid secretion is a fundamental physiological process orchestrated by parietal cells in the stomach lining. The primary secretagogue for this process is histamine, which, upon binding to histamine H2 receptors on the basolateral membrane of parietal cells, initiates a signaling cascade that culminates in the secretion of hydrochloric acid. This compound emerged as a specific and competitive antagonist of this receptor, effectively inhibiting histamine-stimulated acid secretion.[1][2] Its development was a significant milestone, validating the H2 receptor as a therapeutic target for peptic ulcer disease and related conditions. This guide will explore the intricate details of this compound's interaction with parietal cells.

The Histamine H2 Receptor Signaling Pathway in Parietal Cells

The stimulation of gastric acid secretion by histamine is a well-characterized process involving a G-protein coupled receptor (GPCR) signaling pathway.

2.1. Receptor Activation and G-Protein Coupling

Histamine, released from enterochromaffin-like (ECL) cells, binds to the H2 receptor on the basolateral membrane of parietal cells. The H2 receptor is coupled to a stimulatory G-protein (Gs). Upon histamine binding, the Gs protein is activated, leading to the dissociation of its α-subunit (Gαs).

2.2. Adenylyl Cyclase Activation and cAMP Production

The activated Gαs subunit stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). This leads to a rapid increase in the intracellular concentration of cAMP, a key second messenger in this pathway.

2.3. Protein Kinase A (PKA) Activation

cAMP subsequently binds to and activates protein kinase A (PKA). PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change, leading to the release and activation of the catalytic subunits.

2.4. Proton Pump (H+/K+-ATPase) Translocation and Activation

The activated PKA catalytic subunits phosphorylate various downstream protein targets within the parietal cell. This phosphorylation cascade ultimately results in the translocation of the H+/K+-ATPase (proton pump) from cytoplasmic tubulovesicles to the apical canalicular membrane of the parietal cell. The insertion and activation of the proton pump at the apical membrane drive the exchange of intracellular H+ for extracellular K+, leading to the secretion of hydrochloric acid into the gastric lumen.

References

The Rational Evolution of a Landmark Anti-ulcer Drug: From Burimamide to Metiamide

An In-depth Technical Guide on the Core Historical and Chemical Development of Second-Generation Histamine H₂ Receptor Antagonists

The journey from the first histamine H₂ receptor antagonist, Burimamide, to its more potent successor, Metiamide, marks a pivotal chapter in the annals of rational drug design. This guide delves into the nuanced chemical modifications, the rigorous experimental evaluations, and the critical insights that propelled this evolution. The development, spearheaded by Sir James Black and his team at Smith Kline & French in the late 1960s and early 1970s, not only validated the H₂ receptor theory but also laid the groundwork for Cimetidine (Tagamet), a revolutionary treatment for peptic ulcer disease.

The Genesis: Burimamide, a Breakthrough with Limitations

Following the confirmation of a second histamine receptor (H₂) responsible for stimulating gastric acid secretion, the research objective was clear: to design a competitive antagonist for this receptor.[1][2] The initial breakthrough came with the synthesis of Burimamide.[3][4] Structurally, Burimamide resembles histamine but possesses a longer, uncharged side chain terminating in a thiourea group. This design was intended to allow binding to the H₂ receptor without eliciting the agonist effect of histamine.

While Burimamide successfully demonstrated selective H₂ receptor antagonism, its clinical utility was hampered by insufficient potency and, most critically, poor oral bioavailability.[1] At physiological pH (7.4), the electron-donating nature of Burimamide's side chain rendered the imidazole ring more basic than desired. This led to a significant portion of the molecule being ionized, which was suboptimal for receptor binding and absorption.

The Strategic Refinement: The Emergence of this compound

The limitations of Burimamide prompted a rational, multi-step chemical modification strategy aimed at enhancing potency and oral activity. This led to the development of this compound. The core structural changes from Burimamide to this compound were twofold and elegantly addressed the predecessor's shortcomings.

Key Chemical Modifications

-

Introduction of a Thioether Linkage: An isosteric replacement of a methylene group (-CH₂-) in the side chain with a sulfur atom (a thioether, -S-) was performed. This modification had a profound electronic effect. The electron-withdrawing nature of the sulfur atom reduced the basicity (pKa) of the imidazole ring, decreasing the proportion of the protonated, less active form at physiological pH. This increased the concentration of the more active tautomeric form of the imidazole ring required for optimal receptor interaction.

-

Addition of a Methyl Group: A methyl group (-CH₃) was introduced at the 4-position of the imidazole ring. This addition further favored the desired tautomer of the imidazole ring that binds more effectively to the H₂ receptor. It also helped to correctly orient the ring within the receptor's binding site.

These targeted modifications resulted in this compound, a compound with significantly enhanced antagonist activity.

Quantitative Comparison of Potency

The rational design strategy proved highly successful, with this compound demonstrating a marked increase in potency over Burimamide in both in vitro and in vivo assays. This compound was found to be approximately 10 to 17 times more potent than Burimamide in inhibiting histamine-stimulated gastric acid secretion.

| Parameter | Compound | Value | Assay System |

| Dissociation Constant (Kb) | Burimamide | 7.8 µM | Guinea-pig heart muscle (atria) |

| This compound | 0.92 µM | Guinea-pig heart muscle (atria) | |

| This compound | 0.75 µM | Rat uterine muscle | |

| In Vivo Potency (Bolus IV) | Burimamide | 40 µmol/kg | Inhibition of histamine-stimulated gastric secretion in dogs |

| This compound | 4 µmol/kg | Inhibition of histamine-stimulated gastric secretion in dogs | |

| In Vivo Potency (IV Infusion) | This compound | 15-17x > Burimamide | Inhibition of histamine-stimulated gastric secretion in dogs |

| Oral Potency (ED₅₀) | This compound | 16 µmol/kg | Inhibition of histamine-stimulated gastric secretion in dogs |

Experimental Protocols

The evaluation of Burimamide and this compound relied on a series of well-defined pharmacological assays to characterize their activity and selectivity as H₂ receptor antagonists.

In Vitro Assay: Isolated Guinea-Pig Atria

This assay measures the ability of an antagonist to inhibit the positive chronotropic (rate-increasing) effect of histamine on the heart, a response mediated by H₂ receptors.

-

Tissue Preparation: Guinea pigs are euthanized, and the hearts are quickly removed. The right atrium is dissected and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Recording: The spontaneous beating rate of the atrium is recorded using an isometric force transducer connected to a chart recorder.

-

Procedure:

-

A cumulative concentration-response curve to histamine is established to determine the baseline agonist effect.

-

The tissue is washed, and the antagonist (Burimamide or this compound) is added to the organ bath at a specific concentration and allowed to equilibrate for a set period (e.g., 30-60 minutes).

-

A second cumulative concentration-response curve to histamine is then generated in the presence of the antagonist.

-

-

Data Analysis: The parallel rightward shift of the histamine concentration-response curve caused by the antagonist is used to calculate the dissociation constant (Kb), a measure of the antagonist's potency. This is typically done using the Schild equation.

In Vivo Assay: Histamine-Stimulated Gastric Acid Secretion in Dogs

This model assesses the antagonist's ability to inhibit gastric acid secretion in a living organism, providing crucial information on in vivo efficacy and pharmacokinetics.

-

Animal Model: Dogs surgically prepared with a Heidenhain pouch (a vagally denervated portion of the stomach) or a Pavlov-type pouch (vagally innervated) are used. This allows for the collection of pure gastric juice, free from food contamination.

-

Procedure:

-

Animals are fasted prior to the experiment.

-

A continuous intravenous infusion of histamine is administered to induce a steady state of submaximal gastric acid secretion.

-

Gastric juice samples are collected at regular intervals (e.g., every 15 minutes), and the volume and acid concentration are measured by titration with NaOH.

-

Once a stable baseline of acid secretion is achieved, the antagonist (Burimamide or this compound) is administered, either as a single intravenous bolus or as a continuous infusion.

-

Gastric juice collection and analysis continue to measure the degree and duration of inhibition.

-

-

Data Analysis: The percentage inhibition of acid output is calculated relative to the pre-treatment baseline. Dose-response curves are constructed to determine the ED₅₀ (the dose required to produce 50% of the maximal inhibitory effect).

Visualizing the Developmental Pathway and Mechanism

Chemical Evolution from Burimamide to this compound

The following diagram illustrates the key structural modifications that transformed Burimamide into the more potent this compound.

Caption: Rational chemical modifications from Burimamide to this compound.

Experimental Workflow for Antagonist Evaluation

This workflow outlines the logical progression of experiments used to characterize and compare H₂ receptor antagonists like Burimamide and this compound.

Caption: Standard workflow for H₂ receptor antagonist evaluation.

Histamine H₂ Receptor Signaling Pathway in Gastric Parietal Cells

This diagram illustrates the mechanism of action for this compound in blocking histamine-stimulated gastric acid secretion.

Caption: this compound blocks the H₂ receptor signaling cascade for acid secretion.

The End of an Era, The Dawn of a New One

Clinical trials that commenced in 1973 confirmed this compound's efficacy in promoting the healing of peptic ulcers. However, these trials also revealed an unacceptable incidence of a serious side effect: agranulocytosis, a dangerous drop in white blood cell count. This toxicity was ultimately attributed to the thiourea group within the this compound structure.

While the adverse effects halted the clinical development of this compound, the knowledge gained was invaluable. The experience proved that H₂ receptor antagonism was a viable therapeutic strategy and pinpointed the specific structural moiety responsible for the toxicity. This paved the way for the final, decisive modification: replacing the thiourea group of this compound with a cyanoguanidine group, leading to the creation of Cimetidine. Cimetidine retained the high potency of this compound but was devoid of the associated bone marrow toxicity, heralding a new age in the treatment of acid-related disorders.

References

Metiamide: A Pharmacological Tool for Histamine H2 Receptor Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metiamide, a competitive histamine H2 receptor antagonist, played a pivotal role in the development of anti-ulcer therapies and our understanding of gastric acid secretion. Though its clinical use was short-lived due to safety concerns, it remains a valuable pharmacological tool for in vitro and in vivo studies of the H2 receptor. This guide provides a comprehensive overview of this compound's mechanism of action, its application in key experimental models, and detailed protocols for its use in H2 receptor research.

Introduction: The Advent of a Selective H2 Antagonist

Prior to the development of this compound, the actions of histamine were known to be mediated by what are now classified as H1 receptors, which could be blocked by classical antihistamines. However, these drugs had no effect on histamine-stimulated gastric acid secretion, suggesting the existence of a second histamine receptor subtype. The landmark development of burimamide, the first H2 receptor antagonist, confirmed this hypothesis. This compound, a structural analogue of burimamide, was subsequently synthesized and found to be significantly more potent and orally active.[1][2][3] It demonstrated the therapeutic potential of H2 receptor blockade in treating peptic ulcer disease before being superseded by cimetidine due to the risk of agranulocytosis.[1][4]

Mechanism of Action

This compound functions as a competitive antagonist at the histamine H2 receptor. It binds reversibly to the H2 receptor on the basolateral membrane of gastric parietal cells, thereby preventing histamine from binding and initiating the signaling cascade that leads to gastric acid secretion. This competitive nature is evidenced by the parallel rightward shift of the agonist (histamine) dose-response curve in the presence of this compound, without a reduction in the maximal response.

Quantitative Pharmacological Data

The potency of this compound as an H2 receptor antagonist has been quantified in various experimental systems. A summary of key quantitative data is presented below.

| Parameter | Value | Species/Tissue | Experimental Model | Reference(s) |

| pA2 | 5.91 | Rat | Isolated Whole Stomach | |

| Relative Potency (in vitro) | ~10 times more active than burimamide | Guinea Pig | Atrium | |

| Relative Potency (in vivo) | ~5 times more active than burimamide | Rat, Dog | Gastric Acid Secretion | |

| Comparative Potency | Slightly less active than cimetidine | Dog | Gastric Acid Secretion |

H2 Receptor Signaling Pathways

The histamine H2 receptor is a G-protein coupled receptor (GPCR) primarily known to couple to the Gs alpha subunit. Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the translocation of H+/K+-ATPase to the parietal cell membrane and subsequent acid secretion. This compound, by blocking the initial binding of histamine, prevents this entire cascade.

Interestingly, evidence also suggests that the H2 receptor can couple to the Gq alpha subunit, leading to the activation of Phospholipase C (PLC). PLC activation results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively. The physiological significance of this dual signaling is an area of ongoing research.

Experimental Protocols

This compound has been instrumental in characterizing the H2 receptor in various experimental models. Below are detailed methodologies for two key experiments.

Schild Analysis for pA2 Determination in Isolated Guinea Pig Atrium

This protocol determines the potency of this compound as a competitive antagonist by quantifying its ability to shift the dose-response curve of histamine.

Materials:

-

Isolated guinea pig right atrium

-

Organ bath with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2

-

Isotonic force transducer and data acquisition system

-

Histamine dihydrochloride stock solution

-

This compound hydrochloride stock solution

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect the right atrium. Mount the tissue in the organ bath under a resting tension of approximately 1g. Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

Control Histamine Dose-Response Curve:

-

Once a stable baseline is achieved, add histamine in a cumulative manner to the organ bath, increasing the concentration in logarithmic steps (e.g., 10⁻⁸ M to 10⁻³ M).

-

Record the increase in the rate of atrial contraction at each concentration until a maximal response is achieved.

-

Wash the tissue repeatedly until the baseline rate is restored.

-

-

This compound Incubation:

-

Introduce a known concentration of this compound (e.g., 10⁻⁶ M) into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to reach equilibrium.

-

-

Second Histamine Dose-Response Curve:

-

In the continued presence of this compound, repeat the cumulative histamine dose-response curve as described in step 2.

-

-

Repeat with Different this compound Concentrations:

-

After washing the tissue back to baseline, repeat steps 3 and 4 with at least two other concentrations of this compound (e.g., 3 x 10⁻⁶ M and 10⁻⁵ M).

-

-

Data Analysis:

-

For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of histamine in the presence of this compound to the EC50 of histamine in the absence of this compound.

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.

-

Measurement of Gastric Acid Secretion in Heidenhain Pouch Dogs

The Heidenhain pouch dog model is a classic in vivo preparation for studying gastric acid secretion. The pouch is a surgically created, vagally denervated portion of the stomach that drains to the exterior, allowing for the collection and measurement of gastric juice.

Materials:

-

Heidenhain pouch dogs (surgically prepared and fully recovered)

-

Collection funnels and graduated cylinders

-

pH meter or autotitrator

-

Histamine dihydrochloride for infusion

-

This compound for intravenous or oral administration

-

Physiological saline

Procedure:

-

Animal Preparation: The dogs should be fasted overnight with free access to water.

-

Basal Secretion: Collect gastric juice from the pouch for a basal period (e.g., four 15-minute intervals) to determine the resting acid output.

-

Histamine Stimulation:

-

Begin a continuous intravenous infusion of histamine at a dose known to produce a submaximal or maximal steady-state acid secretion.

-

Continue collecting gastric juice in 15-minute aliquots. The volume of each sample is measured, and the acid concentration is determined by titration with 0.1 N NaOH to a pH of 7.0.

-

-

This compound Administration:

-

Once a stable plateau of acid secretion is achieved, administer this compound intravenously as a bolus followed by a continuous infusion, or orally.

-

-

Inhibition of Secretion:

-

Continue to collect gastric juice in 15-minute intervals and measure the volume and acid concentration.

-

The inhibitory effect of this compound is calculated as the percentage reduction in acid output compared to the stimulated plateau.

-

-

Dose-Response: To determine a dose-response relationship, the experiment can be repeated on different days with varying doses of this compound.

Conclusion

This compound, despite its clinical discontinuation, remains a cornerstone pharmacological tool for the study of histamine H2 receptors. Its well-characterized competitive antagonism provides a reliable means to investigate H2 receptor function in a variety of physiological and pathological contexts. The experimental protocols outlined in this guide offer a framework for researchers to utilize this compound effectively in their studies, contributing to a deeper understanding of histamine signaling and the development of novel therapeutics.

References

- 1. Interaction between the two signal transduction systems of the histamine H2 receptor: desensitizing and sensitizing effects of histamine stimulation on histamine-dependent cAMP production in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the histamine H2 receptor structural components involved in dual signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Heidenhain pouch distension as a stimulus for acid and pepsin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of Metiamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metiamide, a pioneering but now obsolete pharmaceutical agent, holds a significant place in the history of rational drug design as a potent and selective histamine H2 receptor antagonist. It was a critical intermediate in the development of cimetidine, the first blockbuster drug for peptic ulcer disease. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and pharmacological profile of this compound. Detailed experimental protocols for key assays are provided, alongside a quantitative summary of its biological activity. Visualizations of its mechanism of action, structure-activity relationships, and experimental workflows are included to facilitate a deeper understanding of this important molecule.

Molecular Structure and Identification

This compound, with the IUPAC name 1-methyl-3-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]thiourea, is a derivative of imidazole. Its development from the earlier, less potent antagonist burimamide involved key structural modifications: the introduction of a thioether linkage in the side chain and a methyl group on the imidazole ring. These changes enhanced the compound's potency and oral bioavailability.[1][2]

Table 1: Molecular Identifiers and Structural Details for this compound

| Identifier | Value |

| IUPAC Name | 1-methyl-3-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]thiourea |

| Chemical Formula | C9H16N4S2 |

| Molecular Weight | 244.38 g/mol |

| CAS Number | 34839-70-8 |

| SMILES | CNC(=S)NCCSCc1nc[nH]c1C |

| InChI Key | FPBPLBWLMYGIQR-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. It is a hydrophilic molecule, a characteristic that distinguishes it from the more lipophilic H1 receptor antagonists.[1]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| pKa (Strongest Basic) | 6.91 | DrugBank Online[1] |

| pKa (Strongest Acidic) | 13.34 | DrugBank Online[1] |

| logP | 0.5 | HANSCH,C & LEO,AJ (1985) |

| Water Solubility | 0.0287 mg/mL | ALOGPS |

| Polar Surface Area | 52.74 Ų | Chemaxon |

| Rotatable Bond Count | 5 | Chemaxon |

| Hydrogen Bond Donors | 3 | Chemaxon |

| Hydrogen Bond Acceptors | 1 | Chemaxon |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 2-((5-methyl-4-imidazolyl)methylthio)ethylamine.

Detailed Synthesis Protocol

Step 1: Formation of the Isothiocyanate Intermediate A solution of 2-((5-methyl-4-imidazolyl)methylthio)ethylamine (3.42 g, 0.02 mol) in dry pyridine (15 ml) is slowly added under a dry nitrogen atmosphere to a stirred solution of N,N'-dicyclohexylcarbodiimide (4.12 g, 0.02 mol) and carbon disulphide (20 ml) in dry pyridine (10 ml) at -10°C. The reaction mixture is stirred for 4 hours at -10°C and then for 18 hours at room temperature. The resulting mixture is filtered. The filtrate is then evaporated to dryness. The residue is dissolved in warm acetonitrile, and the solution is cooled and filtered. The filtrate is again evaporated to dryness to yield the isothiocyanate intermediate.

Step 2: Reaction with Methylamine The residue from the previous step is boiled for five minutes with an excess of aqueous methylamine. Upon cooling, the solid product crystallizes. This solid is then recrystallized from water to give N-methyl-N'-[2-(5-methyl-4-imidazolylmethylthio)ethyl]thiourea (this compound).

Mechanism of Action

This compound functions as a competitive antagonist at the histamine H2 receptor, which is predominantly found on the basolateral membrane of parietal cells in the stomach.

Histamine H2 Receptor Signaling Pathway

Caption: this compound competitively inhibits histamine binding to the H2 receptor.

Histamine, upon binding to the H2 receptor, activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the phosphorylation and activation of the H+/K+ ATPase (proton pump), resulting in gastric acid secretion. This compound, by competitively blocking the binding of histamine to the H2 receptor, prevents this signaling cascade and thereby reduces gastric acid secretion.

Structure-Activity Relationship

The development of this compound from Burimamide, and its subsequent modification to Cimetidine, is a classic example of rational drug design aimed at improving potency and reducing toxicity.

Caption: Key structural modifications from Burimamide to Cimetidine.

The introduction of the electron-withdrawing thioether in the side chain and the methyl group on the imidazole ring in this compound compared to Burimamide increased its population of the active tautomer at physiological pH, leading to enhanced antagonist potency. However, the thiourea group in this compound was associated with cases of agranulocytosis. This led to the replacement of the thiourea with a cyanoguanidine group in Cimetidine, which retained the desired antagonist activity while significantly reducing the risk of this serious adverse effect.

Pharmacological Data

This compound's efficacy as a histamine H2 receptor antagonist has been quantified in various in vitro and in vivo models.

Table 3: Pharmacological Activity of this compound

| Parameter | Species/Tissue | Model | Value | Reference |

| pA2 | Rat | Isolated Whole Stomach | 5.91 | J Physiol (1976) |

| pKB | Mouse | Isolated Stomach | ~1 log unit lower than in atrium/uterus | Br J Pharmacol (1980) |

| ED50 (vs. Histamine) | Dog | Heidenhain Pouch (IV) | 4 µmol/kg | J Pharmacol Exp Ther (1975) |

| Potency vs. Burimamide | Dog | Gastric Secretion (IV) | 15-17 times more potent | J Pharmacol Exp Ther (1975) |

| Ki | Guinea Pig | Dispersed Gastric Mucosal Cells | 4 x 10⁻⁸ M | PubMed |

| IC50 (vs. Histamine) | Human | In vivo | Not explicitly stated for this compound | - |

Experimental Protocols

Inhibition of Histamine-Stimulated Gastric Acid Secretion in the Isolated Perfused Rat Stomach

This in vitro method allows for the quantitative assessment of the effects of histamine H2 receptor antagonists on gastric acid secretion.

Caption: Workflow for assessing this compound's effect on gastric acid secretion.

Methodology:

-

Preparation: An immature rat is euthanized, and the stomach is isolated.

-

Perfusion: The lumen of the stomach is perfused with a physiological saline solution at a constant rate.

-

Monitoring: The pH of the perfusate is continuously monitored using a pH electrode to determine the hydrogen ion concentration and, consequently, the rate of acid secretion.

-

Basal Secretion: A stable basal acid secretion rate is established.

-

Stimulation: Histamine is added to the perfusion fluid at various concentrations to generate a dose-response curve for acid secretion.

-

Antagonist Application: The preparation is then exposed to a fixed concentration of this compound.

-

Inhibition Measurement: The dose-response to histamine is re-determined in the presence of this compound. A parallel shift in the dose-response curve to the right is indicative of competitive antagonism.

-

Data Analysis: The dose ratio (the ratio of the concentration of histamine required to produce the same response in the presence and absence of the antagonist) is calculated. A Schild plot of log(dose ratio - 1) versus log[this compound concentration] is constructed to determine the pA2 value, a measure of the antagonist's affinity.

Histamine H2 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the histamine H2 receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the histamine H2 receptor (e.g., guinea pig cerebral cortex).

-

Radioligand: A radiolabeled H2 receptor antagonist with high affinity, such as [³H]tiotidine, is used.

-

Incubation: A constant concentration of the radioligand is incubated with the membrane preparation in the absence or presence of increasing concentrations of unlabeled this compound.

-

Equilibrium: The incubation is carried out for a sufficient time to reach binding equilibrium (e.g., 40 minutes at 4°C).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Clinical Significance and Legacy

This compound demonstrated significant efficacy in reducing gastric acid secretion and promoting the healing of peptic ulcers in clinical trials. However, its clinical use was curtailed due to the emergence of agranulocytosis, a serious and potentially fatal blood disorder, in some patients. This adverse effect was attributed to the thiourea group in its structure. The experience with this compound underscored the importance of thorough toxicological evaluation and led to the development of cimetidine, where the thiourea moiety was replaced, heralding a new era in the safe and effective treatment of acid-related gastrointestinal disorders.

Conclusion

This compound remains a molecule of significant academic and historical importance in medicinal chemistry and pharmacology. Its development was a landmark in the application of rational drug design principles, leading to a profound understanding of the role of histamine H2 receptors in gastric acid secretion. While its clinical application was short-lived due to safety concerns, the lessons learned from this compound were instrumental in the subsequent development of safer and more effective H2 receptor antagonists that have benefited millions of patients worldwide. This guide has provided a detailed technical overview of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

The Pivotal Role of Metiamide in the Rational Design of Cimetidine

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the critical, albeit transient, role of Metiamide in the development of Cimetidine, the first blockbuster H₂ receptor antagonist. We will explore the logical, data-driven progression from the initial lead compound, Burimamide, to the more potent this compound, and critically, how this compound's unforeseen toxicity directly informed the synthesis of the safer, clinically successful Cimetidine.

Introduction: The Quest for a Histamine H₂ Receptor Antagonist

In the mid-20th century, peptic ulcer disease was a debilitating condition often requiring surgical intervention. It was known that histamine stimulated gastric acid secretion, but traditional antihistamines (H₁ antagonists) were ineffective in blocking this action. This suggested the existence of a second, distinct histamine receptor, later termed the H₂ receptor.[1] Sir James Black and his team at Smith, Kline & French embarked on a pioneering project of rational drug design to develop a selective H₂ antagonist.[2][3]

The initial breakthrough was the synthesis of Burimamide , the first compound to demonstrate specific H₂ receptor antagonism.[4] However, Burimamide suffered from poor oral bioavailability and insufficient potency for clinical use, largely due to the high pKa of its imidazole ring, which was significantly ionized at physiological pH. This set the stage for the development of a more refined successor.

The Rise of this compound: A Leap in Potency

To overcome the limitations of Burimamide, two key structural modifications were made, leading to the synthesis of this compound in 1972.

-

Introduction of a Thioether Linkage: Replacing a methylene group in Burimamide's side chain with a sulfur atom (a thioether) slightly reduced the pKa of the imidazole ring, decreasing its ionization.

-

Addition of a 4-Methyl Group: Incorporating a methyl group at the 4-position of the imidazole ring had a crucial electron-donating effect. This modification favored the existence of the specific tautomer of the imidazole ring that binds more effectively to the H₂ receptor, thereby significantly increasing antagonist activity.

These rational modifications resulted in this compound, a compound that was approximately ten times more potent than Burimamide and possessed good oral activity.

Pharmacological Profile and Quantitative Comparison

This compound's mechanism of action is as a competitive antagonist at the H₂-receptor on the basolateral membrane of gastric parietal cells, blocking histamine from binding and thereby reducing gastric acid secretion. Its efficacy was established through a series of rigorous in vitro and in vivo experiments.

The following tables summarize the key quantitative data comparing the properties and potency of the H₂ antagonists in this developmental lineage.

Table 1: Physicochemical and In Vitro Potency Data

| Compound | Imidazole Ring pKa | % Ionized at pH 7.4 | In Vitro Potency (Kb, µM)¹ | Relative Potency (vs. Burimamide) |

|---|---|---|---|---|

| Burimamide | ~7.25 | ~40% | 7.80 | 1x |

| This compound | 6.80 | ~20% | 0.92 | ~8.5x |

| Cimetidine | 6.80 | ~20% | - | - |

¹ Dissociation constant (Kb) determined on isolated guinea-pig atrial muscle. Data sourced from references.

Table 2: In Vivo Potency Data (Inhibition of Gastric Acid Secretion)

| Compound | Animal Model | Stimulant | Route | Potency (ED₅₀) |

|---|---|---|---|---|

| This compound | Dog (Heidenhain Pouch) | Histamine | IV | 3.1 µmol/kg |

| This compound | Dog (Heidenhain Pouch) | Pentagastrin | IV | 6.1 µmol/kg |

| This compound | Dog (Heidenhain Pouch) | Liver Extract | Oral | 16 µmol/kg |

| This compound | Rat (Gastric Fistula) | Basal Secretion | Oral | ~25 µmol/kg |

| Cimetidine | - | - | - | ~2x this compound (in vivo) |

Data sourced from references.

Key Experimental Protocols

The evaluation of these H₂ antagonists relied on established pharmacological models to assess both receptor-specific activity and physiological effects on acid secretion.

This assay is a classic model for H₂ receptor activity, as histamine increases the rate and force of atrial contraction via H₂ receptor stimulation.

-

Methodology:

-

A guinea pig atrium is dissected and suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (37°C) and aerated with carbogen (95% O₂, 5% CO₂).

-

The tissue is connected to an isometric force transducer to record contractions.

-

A cumulative concentration-response curve to histamine is established to determine the baseline agonist effect.

-

The tissue is then incubated with a fixed concentration of the antagonist (e.g., this compound) for a set period.

-

A second histamine concentration-response curve is generated in the presence of the antagonist.

-

A competitive antagonist will cause a parallel rightward shift in the dose-response curve. The magnitude of this shift is used to calculate the dissociation constant (Kb), a measure of antagonist potency.

-

This surgical model allows for the direct collection and measurement of gastric acid from a vagally denervated portion of the stomach, providing a clear assessment of agents that inhibit acid secretion.

-

Methodology:

-

Dogs are surgically prepared with a Heidenhain pouch, a small portion of the acid-secreting fundus of the stomach formed into a sac, with a cannula to the exterior.

-

After recovery, conscious dogs are placed in a harness.

-

A continuous intravenous infusion of a secretagogue (e.g., histamine or pentagastrin) is administered to induce a stable, maximal plateau of acid secretion.

-

Gastric juice is collected from the pouch in 15-minute intervals, and the volume and acid concentration (via titration with NaOH) are measured.

-

Once a stable secretory plateau is reached, the antagonist (this compound) is administered either intravenously or orally.

-

The resulting inhibition of acid output is measured, and the dose required to produce a 50% reduction (ED₅₀) is calculated.

-

Mandatory Visualizations

Caption: Logical progression from histamine to the first H₂ antagonists.

Caption: Mechanism of histamine-induced acid secretion and its blockade.

Caption: Standard workflow for screening and confirming H₂ antagonists.

The Flaw: this compound's Toxicity

This compound showed great promise in early clinical trials that began in 1973, effectively healing peptic ulcers. However, a serious and unacceptable side effect emerged: a small number of patients developed reversible granulocytopenia or agranulocytosis, a dangerous reduction in white blood cells. This toxicity was traced to the thiourea moiety in this compound's structure. The risk of bone marrow toxicity was too great, and all clinical trials with this compound were halted.

Subsequent in vitro studies on murine bone marrow cells quantified this toxicity, showing that stromal fibroblast progenitors (CFU-F) were particularly sensitive to this compound.

Table 3: In Vitro Bone Marrow Toxicity of this compound

| Cell Type | Assay | ID₅₀ (50% Inhibition) |

|---|---|---|

| Stromal Fibroblast Progenitors | CFU-F | 17 µg/ml |

| Granulocyte/Macrophage Progenitors | CFU-GM | 180 µg/ml |

Data sourced from reference.

The Solution: Rational Design of Cimetidine

The discovery of this compound's thiourea-induced toxicity was not a complete failure but a critical lesson. The research team had already anticipated this potential issue and had begun work on non-thiourea analogues. The challenge was to replace the thiourea group with a substitute that was electronically similar—maintaining the neutral, polar character required for receptor binding—but devoid of toxicity.

The solution was to replace the thiocarbonyl group (C=S) of the thiourea with a cyanoguanidine group.

-

Why Cyanoguanidine? The cyano group is strongly electron-withdrawing. This property reduces the basicity of the guanidine group, making it predominantly un-ionized at physiological pH, thus mimicking the electronic properties of the thiourea group. Guanidines themselves are naturally occurring and were predicted to be well-tolerated.

The resulting compound, Cimetidine , retained the potent H₂-antagonist activity of this compound (being at least as effective, and in some measures more so) but did not cause agranulocytosis. A patent for Cimetidine was filed in September 1973, and it was approved for use in the UK in 1976, becoming a revolutionary treatment for peptic ulcer disease and the world's first blockbuster drug.

Conclusion

This compound stands as a quintessential example of a successful intermediate in drug discovery. While it was never commercialized, its development was a triumph of rational design that validated the H₂ receptor hypothesis and demonstrated that potent, orally active antagonists were achievable. More importantly, its clinical failure provided the crucial insight into a specific structural liability—the thiourea group. This knowledge allowed for a final, precise, and rational modification, leading directly to the synthesis of Cimetidine. The story of this compound is a powerful illustration of how understanding a compound's failures can be just as important as understanding its successes on the path to a safe and effective therapeutic agent.

References

- 1. Characterization and development of cimetidine as a histamine H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. James Black (pharmacologist) - Wikipedia [en.wikipedia.org]

- 3. The major impacts of James Black's drug discoveries on medicine and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The development of cimetidine: 1964-1976. A human story - PubMed [pubmed.ncbi.nlm.nih.gov]

The Binding Affinity of Metiamide to Histamine H2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Metiamide to the histamine H2 receptor. This compound, a competitive antagonist of the histamine H2 receptor, played a crucial role in the development of anti-ulcer therapies. This document summarizes the quantitative data available, details the experimental protocols used for its characterization, and visualizes the relevant biological and experimental frameworks.

Quantitative Binding Affinity Data

Direct radioligand binding studies to determine the affinity (Ki, Kd, or IC50) of this compound for the histamine H2 receptor have been historically challenging. Early attempts using tritiated this compound ([³H]-Metiamide) were largely unsuccessful in specifically labeling the H2 receptor with high affinity and low non-specific binding, leading to a scarcity of direct binding data in the literature.

Consequently, the most reliable quantitative measure of this compound's affinity comes from functional assays, which measure the antagonist's ability to inhibit the physiological response to an agonist (histamine). The pA2 value, derived from a Schild analysis, is the primary metric used to define this compound's potency. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

| Parameter | Value | Species | Tissue/Preparation | Assay Type | Reference |

| pA2 | 5.91 | Rat | Isolated Whole Stomach | Functional Assay (Schild Analysis) | [1][2] |

Note: A pA2 value of 5.91 corresponds to a dissociation constant (Kb) of approximately 1.23 µM. This value reflects this compound's functional antagonist potency at the H2 receptor.

Experimental Protocols

The characterization of this compound's interaction with the histamine H2 receptor has primarily relied on functional assays, specifically Schild analysis for competitive antagonism. While direct binding assays with [³H]-Metiamide were problematic, the principles of competitive radioligand binding assays are still relevant for understanding how its affinity could be determined using a more suitable radioligand.

Functional Assay: Schild Analysis for pA2 Determination

This protocol describes a typical experimental setup for determining the pA2 value of this compound by assessing its antagonism of histamine-induced gastric acid secretion in an isolated rat stomach preparation.[1][2]

Objective: To quantify the competitive antagonism of this compound at the histamine H2 receptor by determining its pA2 value.

Materials:

-

Isolated whole stomach from immature rats.

-

Krebs-Henseleit solution (or similar physiological buffer), gassed with 95% O₂ / 5% CO₂.

-

Histamine dihydrochloride (agonist).

-

This compound (antagonist).

-

Perfusion system for the stomach lumen.

-

pH electrode and meter for continuous monitoring of perfusate pH.

-

Water bath for maintaining organ temperature at 37°C.

Procedure:

-

Preparation of the Isolated Stomach: The stomach is isolated from an immature rat and mounted in an organ bath containing physiological buffer at 37°C. The lumen of the stomach is perfused with buffer at a constant rate.

-

Basal Secretion Measurement: The basal acid secretion is measured by continuously monitoring the pH of the perfusate.

-

Histamine Dose-Response Curve (Control): A cumulative concentration-response curve for histamine is generated. Increasing concentrations of histamine are added to the organ bath, and the resulting decrease in the pH of the perfusate (indicating acid secretion) is recorded.

-

Incubation with this compound: The preparation is washed to remove histamine and allowed to return to basal conditions. A fixed concentration of this compound is then added to the organ bath and allowed to equilibrate for a predetermined period.

-

Histamine Dose-Response Curve (in the presence of this compound): In the continued presence of this compound, a second cumulative concentration-response curve for histamine is generated.

-

Repeat with Different this compound Concentrations: Steps 4 and 5 are repeated with at least two other concentrations of this compound.

-

Data Analysis (Schild Plot):

-

For each concentration of this compound, the dose ratio (DR) is calculated. The DR is the ratio of the EC50 of histamine in the presence of this compound to the EC50 of histamine in the absence of this compound.

-

A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

-

For a competitive antagonist, the data should yield a straight line with a slope of 1. The x-intercept of this line is the pA2 value.

-

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a general framework for a competitive radioligand binding assay that could be used to determine the Ki of this compound for the H2 receptor, using a suitable radiolabeled antagonist (e.g., [³H]-tiotidine) that was developed later.

Objective: To determine the binding affinity (Ki) of this compound for the histamine H2 receptor by measuring its ability to displace a specific radioligand.

Materials:

-

Tissue preparation containing histamine H2 receptors (e.g., guinea pig cerebral cortex membranes).

-

Radiolabeled H2 receptor antagonist (e.g., [³H]-tiotidine).

-

Unlabeled this compound.

-

Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

-

Filtration apparatus (e.g., glass fiber filters and a cell harvester).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: The tissue is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the H2 receptors. The protein concentration of the membrane preparation is determined.

-

Assay Setup: In a series of tubes or a microplate, the following are added:

-

A fixed amount of the membrane preparation.

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Increasing concentrations of unlabeled this compound.

-

Control tubes for total binding (no unlabeled ligand) and non-specific binding (a high concentration of a potent unlabeled H2 antagonist).

-

-

Incubation: The mixture is incubated at a specific temperature for a time sufficient to reach binding equilibrium.

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification of Bound Radioactivity: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a scintillation counter.

-

Data Analysis:

-

The specific binding at each concentration of this compound is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration.

-

A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit.[3]

Caption: Canonical signaling pathway of the histamine H2 receptor.

Experimental Workflow for Schild Analysis

The following diagram illustrates the logical flow of a Schild analysis experiment to determine the pA2 value of an antagonist like this compound.

Caption: Workflow for determining the pA2 value using Schild analysis.

Competitive Radioligand Binding Assay Workflow

This diagram outlines the steps involved in a competitive binding assay to determine the inhibitory constant (Ki) of a compound.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. A quantitative study of this compound, a histamine H2-antagonist, on the isolated whole rat stomach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A quantitative study of this compound, a histamine H2-antagonist, on the isolated whole rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Pharmacokinetics and Pharmacodynamics of Metiamide in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metiamide, a histamine H2-receptor antagonist, represents a significant milestone in the pharmacological management of acid-related gastrointestinal disorders. As a precursor to the more widely known cimetidine, its study in animal models has been crucial in elucidating the role of histamine H2 receptors in gastric acid secretion and in establishing the foundation for the development of subsequent H2 blockers. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound in various animal models, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Pharmacodynamics of this compound

This compound exerts its pharmacodynamic effects primarily by competitively antagonizing the action of histamine at H2 receptors on the basolateral membrane of gastric parietal cells.[1] This blockade inhibits histamine-stimulated gastric acid secretion.[1] The following tables summarize the key pharmacodynamic parameters of this compound in different animal models.

Table 1: In Vivo Pharmacodynamic Parameters of this compound

| Animal Model | Parameter | Value | Stimulant | Route of Administration | Reference |

| Dog (Heidenhain Pouch) | ED₅₀ | 16 µmol/kg | Histamine (maximal stimulation) | Oral | [2] |

| Dog (Heidenhain Pouch) | ED₅₀ | Not specified | Carbachol | Intravenous Injection | [2] |

| Dog | Potency vs. Burimamide | 15 to 17 times more potent | Histamine and its methyl derivatives | Continuous Intravenous Infusion | |

| Rat (Gastric Fistula) | Oral ED₅₀ | ~25 µmol/kg | Basal secretion | Oral | [2] |

| Rat (Lumen-perfused stomach) | ED₅₀ | Not specified | Histamine or Pentagastrin | Rapid Intravenous Injection |

Note: ED₅₀ (Effective Dose, 50%) is the dose that produces 50% of the maximal response.

Table 2: In Vitro Pharmacodynamic Parameters of this compound

| Animal Model | Preparation | Parameter | Value | Stimulant | Reference |

| Rat | Isolated whole stomach | pA₂ | 5.91 | Histamine |

Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in the agonist's concentration-response curve.

Pharmacokinetics of this compound

Detailed quantitative pharmacokinetic data for this compound, including parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and elimination half-life, are not extensively reported in the publicly available scientific literature for common animal models like rats and dogs. While several studies confirm its oral activity and use via intravenous administration, they primarily focus on the resulting pharmacodynamic effects (i.e., inhibition of gastric acid secretion) rather than the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

One study in rats using radiolabelled this compound indicated a relationship between plasma concentration and the dose-response effect on histamine-stimulated acid secretion, which is consistent with its mechanism of action. However, specific pharmacokinetic values were not provided. The lack of comprehensive ADME data for this compound is likely due to its rapid replacement in clinical development by cimetidine, which exhibited a more favorable safety profile.

For context, studies on the closely related H2-receptor antagonist, cimetidine, in dogs have shown rapid absorption after oral administration (Tmax ≈ 0.5 hours) and a plasma half-life of approximately 1.6 hours following intravenous administration. It is plausible that this compound exhibits a somewhat similar pharmacokinetic profile, but this remains speculative without direct experimental data.

Experimental Protocols

Heidenhain Pouch Dog Model for Gastric Secretion Studies

The Heidenhain pouch dog model is a classic and frequently cited in vivo preparation for studying gastric acid secretion.

Methodology:

-

Surgical Preparation: A portion of the fundic part of the stomach, which is rich in parietal cells, is surgically separated from the main stomach to form a pouch. The vagal nerve supply to this pouch is severed, making it a denervated pouch. The pouch is then equipped with a cannula that exits through the abdominal wall, allowing for the collection of gastric secretions.

-

Animal Acclimatization: Post-surgery, dogs are allowed to recover fully and are accustomed to the experimental setup.

-

Experimental Procedure:

-

Dogs are typically fasted overnight before the experiment.

-

A baseline collection of gastric juice from the pouch is performed to measure basal acid output.

-

A secretagogue, such as histamine or pentagastrin, is administered, often as a continuous intravenous infusion, to induce a steady state of acid secretion.

-

Once a stable secretory rate is achieved, this compound is administered, either as a bolus intravenous injection or a continuous infusion.

-

Gastric juice is collected from the pouch at regular intervals throughout the experiment.

-

The volume of the collected gastric juice is measured, and the acid concentration is determined by titration with a standardized base (e.g., 0.01 N NaOH) to a neutral pH.

-

The acid output is then calculated (volume × concentration) and expressed as mEq/unit time.

-

Caption: Workflow for assessing this compound's effect in Heidenhain pouch dogs.

Isolated Perfused Rat Stomach Model

This in vitro model allows for the study of gastric acid secretion in a controlled environment, free from systemic neural and hormonal influences.

Methodology:

-

Surgical Preparation: A rat is anesthetized, and the stomach is surgically isolated. The celiac artery is cannulated for vascular perfusion, and the portal vein is cannulated for the outflow of the perfusate. A catheter is inserted into the esophagus and another at the pylorus for luminal perfusion.

-

Perfusion:

-

Vascular Perfusion: The stomach is perfused through the celiac artery with a physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer), often containing erythrocytes to ensure adequate oxygenation. The perfusate is warmed and gassed with 95% O₂ / 5% CO₂.

-

Luminal Perfusion: The lumen of the stomach is perfused with a solution (e.g., distilled water or saline) to collect the secreted acid.

-

-

Experimental Procedure:

-

A baseline period is established to measure spontaneous acid secretion.

-

Stimulants (e.g., histamine, pentagastrin) and inhibitors (e.g., this compound) are added to the vascular perfusate.

-

The luminal effluent is collected at regular intervals.

-

The pH of the effluent is continuously monitored, or samples are collected for titration to determine the acid output.

-

Signaling Pathway of this compound Action

This compound functions by blocking the histamine H2 receptor, a G-protein coupled receptor (GPCR). The binding of histamine to the H2 receptor on parietal cells normally triggers a signaling cascade that leads to the secretion of gastric acid. This compound competitively inhibits this initial step.

References

Metiamide: A Comprehensive Analysis of its Inhibitory Effects on Basal and Stimulated Gastric Acid Secretion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metiamide, a histamine H2-receptor antagonist, has played a significant role in the pharmacological exploration of gastric acid secretion. This technical guide provides an in-depth analysis of this compound's effects on both basal and stimulated gastric acid output, drawing upon key experimental findings. The document summarizes quantitative data, details experimental protocols, and visualizes the underlying physiological mechanisms.

Core Mechanism of Action

This compound functions as a competitive antagonist at the histamine H2-receptors located on the basolateral membrane of parietal cells in the gastric mucosa. By blocking these receptors, this compound effectively inhibits the stimulatory action of histamine on gastric acid secretion. This action is pivotal as histamine is a key local regulator of acid production, mediating the effects of other secretagogues like gastrin and acetylcholine.

Signaling Pathway of Gastric Acid Secretion and this compound's Point of Intervention

The following diagram illustrates the principal signaling pathways that regulate gastric acid secretion by the parietal cell and the specific point of inhibition by this compound.

Effect on Basal Gastric Acid Secretion

This compound has been demonstrated to significantly reduce basal, or inter-digestive, gastric acid secretion. This effect is attributed to the blockade of tonic histamine stimulation of the parietal cells.

| Study Focus | Model | This compound Dose | Effect on Basal Acid Secretion | Reference |

| Basal Secretion | Duodenal Ulcer Patients | 200 mg (oral) | Prompt and significant decrease | [1] |

| Basal Secretion | Unrestrained Pylorus-Occluded Rats | Not specified | Significantly reduced volume and total acid output | [2] |

| Basal Secretion | Man | Not specified | Does not lower basal serum gastrin | [3] |

| Spontaneous Secretion | Isolated Whole Rat Stomach | 3 x 10⁻⁶ M and 3 x 10⁻⁵ M | Did not significantly reduce spontaneous secretion | [4] |

Effect on Stimulated Gastric Acid Secretion

This compound's inhibitory action is more pronounced on stimulated gastric acid secretion. It effectively antagonizes the effects of various secretagogues, including histamine, pentagastrin (a synthetic gastrin analogue), and cholinergic agents.

Histamine-Stimulated Secretion

As a direct antagonist, this compound exhibits competitive inhibition of histamine-stimulated acid secretion.

| Study Focus | Model | This compound Concentration/Dose | Effect on Histamine-Stimulated Secretion | Reference |

| Competitive Antagonism | Isolated Guinea Pig Gastric Mucosa | Not specified | Behaved like a competitive antagonist | [5] |

| Dose-Response | Isolated Whole Rat Stomach | 3 x 10⁻⁶ M and 3 x 10⁻⁵ M | Caused a parallel displacement of the histamine dose-response curve, indicating competitive antagonism. pA2 value of 5.91. | |

| H2-Receptor Blockade | Conscious Heidenhain Pouch Rat | 0.15 µmol·kg⁻¹·min⁻¹ (I.V.) | Significantly inhibited the acid secretory response to histamine (in the presence of mepyramine) | |

| H2-Receptor Antagonism | Isolated Mouse Stomach | 5 x 10⁻⁴ M | Produced significant inhibition with a linear and parallel displacement of the histamine dose-response curve to the right |

Pentagastrin-Stimulated Secretion

This compound also potently inhibits pentagastrin-stimulated acid secretion, suggesting that the effect of gastrin is largely mediated by histamine release from enterochromaffin-like (ECL) cells.

| Study Focus | Model | This compound Dose/Concentration | Effect on Pentagastrin-Stimulated Secretion | Reference |

| Inhibition in Humans | Duodenal and Gastric Ulcer Patients | Not specified | Inhibited both the maximal secretory response and decreased sensitivity to pentagastrin | |

| Inhibition in Rats | Conscious Heidenhain Pouch Rat | 0.15 µmol·kg⁻¹·min⁻¹ (I.V.) | Significantly inhibited the acid secretory response | |

| Nature of Inhibition | Isolated Mouse Stomach | 5 x 10⁻⁴ M | Marked reduction of the maximal acid secretory response, suggesting a non-competitive nature of inhibition in this model | |

| Combined Drug Effect | Man | Not specified | Additive inhibitory effect on volume secretion when combined with propantheline (an anticholinergic) |

Other Stimulants

This compound's effect has been investigated with other secretagogues, providing further insight into the intricate regulation of gastric acid secretion.

| Study Focus | Model | Stimulant | This compound Dose/Concentration | Effect | Reference |

| Cholinergic Stimulation | Conscious Heidenhain Pouch Rat | Bethanechol | 0.15 µmol·kg⁻¹·min⁻¹ (I.V.) | Did not inhibit | |

| Cholinergic Stimulation | Conscious Heidenhain Pouch Rat | Bethanechol | 1.0 µmol·kg⁻¹·min⁻¹ (I.V.) | Produced a significant inhibition | |

| Cholinergic Stimulation | Isolated Mouse Stomach | Acetylcholine | 5 x 10⁻⁵ M | Did not cause significant inhibition | |

| Vagal Stimulation | Dogs | 2-deoxy-d-glucose | 25 mg | Depressed acid stimulation | |

| Food Stimulation | Duodenal Ulcer Patients | Peptone meal | Not specified | Inhibited meal-stimulated acid secretion | |

| cAMP Pathway | Isolated Mouse Stomach | Dibutyryl cyclic AMP | 5 x 10⁻⁵ M to 10⁻⁴ M | Did not antagonize stimulation |

Experimental Protocols

The following outlines the methodologies employed in key studies investigating this compound's effects.

In Vivo: Conscious Heidenhain Pouch Rat

This model allows for the collection of pure gastric juice, free from food and salivary contamination, in a conscious animal.

In Vitro: Isolated Perfused Stomach

This preparation allows for the study of gastric secretion in a controlled environment, free from central nervous and hormonal influences.

Conclusion

This compound is a potent inhibitor of both basal and stimulated gastric acid secretion. Its mechanism of action is centered on the competitive antagonism of histamine at the H2-receptors on parietal cells. The extensive research on this compound has been instrumental in elucidating the central role of histamine in the regulation of gastric acid secretion and has paved the way for the development of subsequent, more refined H2-receptor antagonists for the treatment of acid-related disorders. The quantitative data and experimental models detailed in this guide provide a solid foundation for further research and drug development in this area.

References

- 1. Inhibition of gastric acid secretion by this compound in Zollinger-Ellison syndrome | Semantic Scholar [semanticscholar.org]

- 2. The effects of this compound on gastric secretion and stress ulceration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of histamine H2-receptor blockade with this compound on serum gastrin levels in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A quantitative study of this compound, a histamine H2-antagonist, on the isolated whole rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of the actions of cimetidine and this compound on gastric acid secretion in the isolated guinea pig gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thiourea Group in Metiamide: A Technical Deep Dive for Drug Development Professionals

An In-depth Technical Guide on the Core Structural Moiety Responsible for both Potency and Peril in the Histamine H2 Receptor Antagonist, Metiamide.

Introduction

This compound, a historically significant histamine H2 receptor antagonist, stands as a pivotal molecule in the development of anti-ulcer therapeutics. Its journey from a promising clinical candidate to a compound withdrawn due to safety concerns offers invaluable lessons in drug design and development. At the heart of this compound's biological activity and its ultimate downfall lies the thiourea group. This in-depth technical guide provides a comprehensive examination of the thiourea moiety within this compound's structure, its role in H2 receptor antagonism, the experimental protocols used for its characterization, and the toxicological implications that necessitated its replacement.

The Chemical Architecture of this compound and the Thiourea Group

This compound, chemically known as N-Methyl-N'-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)thiourea, is a structural analogue of histamine. Its design was a rational step forward from the first H2 antagonist, burimamide. The structure of this compound features an imidazole ring, a flexible thioether side chain, and the critical thiourea group.[1]

The thiourea group (-NH-C(=S)-NH-) in this compound is a key contributor to its pharmacodynamic profile. It is an uncharged, polar group that is isosteric to the urea and guanidine groups.[2] This lack of charge at physiological pH is a crucial distinction from histamine, which possesses a positively charged amino group, and is believed to contribute to its antagonist activity at the H2 receptor.[3]

The Role of the Thiourea Group in H2 Receptor Antagonism

The development of this compound from its predecessor, burimamide, involved key structural modifications that enhanced its potency. These changes, including the addition of a methyl group to the imidazole ring and the substitution of a thioether for a methylene group in the side chain, resulted in this compound being approximately ten times more potent than burimamide in inhibiting histamine-stimulated gastric acid release.[1] The thiourea group plays a crucial role in the molecule's interaction with the H2 receptor.

Histamine H2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, stimulate adenylyl cyclase through the Gs alpha subunit. This leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA), ultimately resulting in the stimulation of gastric acid secretion by parietal cells.[4] this compound acts as a competitive antagonist at the H2 receptor, blocking the binding of histamine and thereby inhibiting this signaling cascade. The polar, uncharged nature of the thiourea group is thought to be essential for the appropriate interaction with the receptor's binding site, contributing to its antagonist properties.

Quantitative Analysis of this compound's Potency

The potency of this compound as an H2 receptor antagonist has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

| Parameter | Species | Preparation | Value | Reference(s) |

| pA2 | Guinea Pig | Isolated Atrium | 6.0 - 6.1 | |

| pKB | Mouse | Isolated Stomach | 5.08 | |

| ED50 | Rat | Histamine-stimulated gastric acid secretion (i.p.) | 1.85 mg/kg |

Table 1: In Vitro and In Vivo Potency of this compound

| Comparison | Model | Relative Potency | Reference(s) |

| This compound vs. Burimamide | Inhibition of histamine-stimulated gastric acid release | ~10 times more potent | |

| This compound vs. Burimamide | Inhibition of gastric secretion in dogs (continuous i.v. infusion) | 15 to 17 times more potent | |

| This compound vs. Burimamide | Inhibition of gastric secretion in dogs (bolus i.v. injection) | 10 times more potent (on a molar basis) |

Table 2: Comparative Potency of this compound

Experimental Protocols for Characterizing H2 Receptor Antagonism

The evaluation of this compound and other H2 receptor antagonists relies on robust in vitro and in vivo experimental models. Below are detailed methodologies for two commonly employed assays.

Isolated Guinea Pig Atrium Assay

This in vitro preparation is a classic model for studying H2 receptor activity, as histamine exerts a positive chronotropic effect (increase in heart rate) mediated by H2 receptors.

Protocol:

-

Tissue Preparation: A guinea pig is euthanized, and the heart is rapidly excised and placed in oxygenated Krebs-Henseleit solution. The spontaneously beating right atrium is dissected and mounted in an organ bath containing the Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Recording: The atrial contractions are recorded isometrically using a force transducer connected to a data acquisition system. The heart rate is derived from the contraction frequency.

-

Experimental Procedure:

-

An equilibration period is allowed for the preparation to stabilize.

-

A cumulative concentration-response curve to histamine is established to determine the baseline agonist response.

-

The preparation is washed, and after a recovery period, it is incubated with a specific concentration of this compound for a predetermined time.